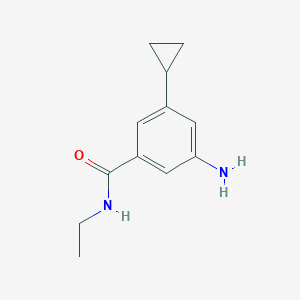
3-Amino-5-cyclopropyl-N-ethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-cyclopropyl-N-ethylbenzamide is an organic compound with the molecular formula C12H16N2O It is a derivative of benzamide, featuring an amino group at the 3-position, a cyclopropyl group at the 5-position, and an ethyl group attached to the nitrogen atom of the amide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-cyclopropyl-N-ethylbenzamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate benzoyl chloride derivative.
Amidation Reaction: The benzoyl chloride derivative is then reacted with an amine, such as N-ethylamine, under basic conditions to form the amide bond.
Cyclopropylation: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a cyclopropyl halide and a base.
Amination: Finally, the amino group is introduced at the 3-position through a nitration-reduction sequence or direct amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
3-Amino-5-cyclopropyl-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group of the amide can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
科学的研究の応用
3-Amino-5-cyclopropyl-N-ethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 3-Amino-5-cyclopropyl-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include signal transduction cascades, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
3-Amino-N-cyclopropyl-N-ethylbenzamide: Similar structure but lacks the 5-position cyclopropyl group.
3-Amino-5-methyl-N-ethylbenzamide: Similar structure but has a methyl group instead of a cyclopropyl group at the 5-position.
3-Amino-5-cyclopropyl-N-methylbenzamide: Similar structure but has a methyl group instead of an ethyl group attached to the nitrogen atom.
Uniqueness
3-Amino-5-cyclopropyl-N-ethylbenzamide is unique due to the presence of both the cyclopropyl and ethyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
3-amino-5-cyclopropyl-N-ethylbenzamide |
InChI |
InChI=1S/C12H16N2O/c1-2-14-12(15)10-5-9(8-3-4-8)6-11(13)7-10/h5-8H,2-4,13H2,1H3,(H,14,15) |
InChIキー |
NLLCMRDFTDFDJD-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1=CC(=CC(=C1)C2CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


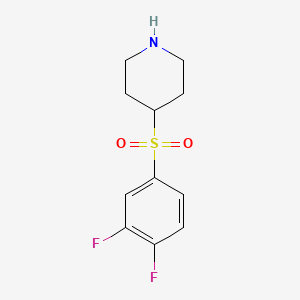
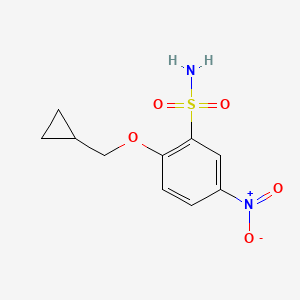

![Tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12076293.png)
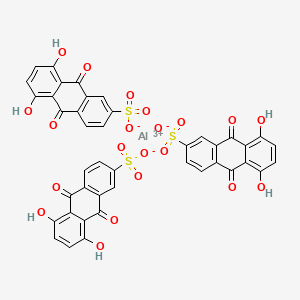
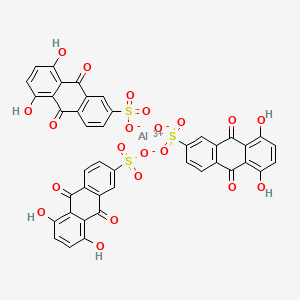
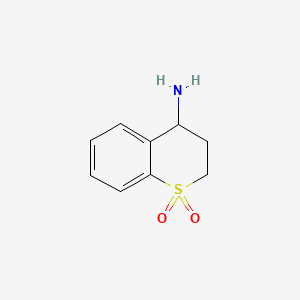

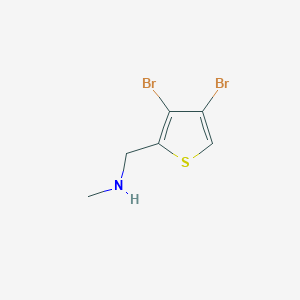
![2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-](/img/structure/B12076321.png)
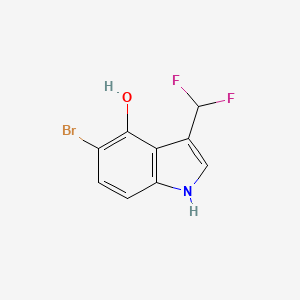
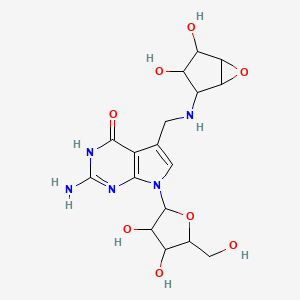
![4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid](/img/structure/B12076327.png)

